1-(3-Chlorophthalimido)cyclohexanecarboxamide
Overview
Description
Preparation Methods
The synthesis of 1-(3-Chlorophthalimido)cyclohexanecarboxamide involves several steps. One common method includes the reaction of 3-chlorophthalic anhydride with cyclohexylamine to form 3-chlorophthalimide. This intermediate is then reacted with cyclohexanecarboxylic acid chloride to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-Chlorophthalimido)cyclohexanecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the phthalimide ring.
Oxidation and Reduction:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide can yield azido derivatives, which have been studied for their biological activity .
Scientific Research Applications
1-(3-Chlorophthalimido)cyclohexanecarboxamide has several scientific research applications:
Agriculture: The compound is used as a plant growth regulator, promoting the germination of dormant weed seeds and enhancing seedling growth in various crops. It has been shown to have gibberellin-like effects, making it a valuable tool in agricultural research and practice.
Biochemistry: The compound has been used to study the binding sites of gibberellin receptors in plants.
Pharmacology: While its primary applications are in plant biology, the compound’s structural features make it a potential candidate for studying receptor-ligand interactions in other biological systems.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophthalimido)cyclohexanecarboxamide involves its binding to gibberellin receptors, specifically the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor in plants . Upon binding, the compound forms a complex with the receptor and induces the degradation of DELLA proteins, which are negative regulators of gibberellin signaling . This leads to the activation of gibberellin-responsive genes and promotes plant growth and development.
Comparison with Similar Compounds
1-(3-Chlorophthalimido)cyclohexanecarboxamide is unique in its ability to mimic gibberellins despite its structural differences. Similar compounds include:
1-(3-Azidophthalimido)cyclohexanecarboxamide: This compound has been studied for its photoaffinity labeling properties and biological activity.
1-(3-Azido-6-fluorophthalimido)cyclohexanecarboxamide:
1-(4-Azidophthalimido)cyclohexanecarboxamide: This compound also exhibits biological activity and has been used in receptor studies.
These compounds share a similar phthalimide structure but differ in the placement of substituents, which can affect their biological activity and applications.
Conclusion
This compound is a versatile compound with significant applications in agricultural research and plant biology. Its ability to mimic gibberellins and promote plant growth makes it a valuable tool for studying plant hormone signaling and developing new agricultural technologies.
Properties
IUPAC Name |
1-(4-chloro-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c16-10-6-4-5-9-11(10)13(20)18(12(9)19)15(14(17)21)7-2-1-3-8-15/h4-6H,1-3,7-8H2,(H2,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAVXKLISNEJJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)N)N2C(=O)C3=C(C2=O)C(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4034495 | |
Record name | 1-(3-chlorophthalimido)cyclohexanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4034495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51971-67-6 | |
Record name | 1-(3-Chlorophthalimido)cyclohexanecarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051971676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-chlorophthalimido)cyclohexanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4034495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-CHLOROPHTHALIMIDO)CYCLOHEXANECARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLA3XYB7RJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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